molecular formula C9H10N4O B2730106 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415470-56-1

5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2730106
CAS No.: 2415470-56-1
M. Wt: 190.206
InChI Key: ZGISSUDAZQDLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Atmospheric oxygen, N-bromosuccinimide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 1,4-dihydro derivatives or fully aromatized products .

Scientific Research Applications

5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound and its derivatives have shown potential as antiviral and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and proteins involved in disease pathways.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific structural features and the diverse range of chemical reactions it can undergo

Properties

IUPAC Name

5-but-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-3-6-12-9(14)8-4-5-10-13(8)7-11-12/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISSUDAZQDLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C2=CC=NN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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